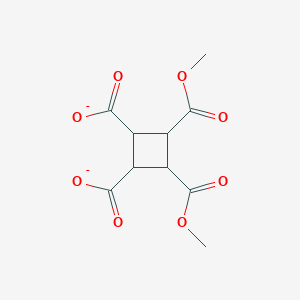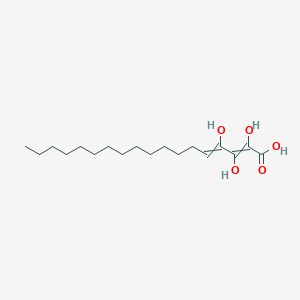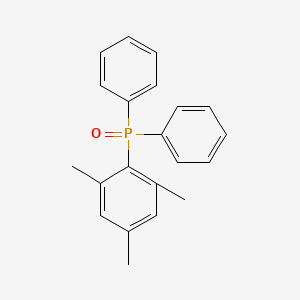
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield . The compound is typically produced in powder form and is stored under light-sensitive conditions to maintain its stability .
化学反応の分析
Types of Reactions
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
科学的研究の応用
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane involves the absorption of light, which leads to the formation of reactive species that initiate polymerization reactions . The compound absorbs UV light and undergoes homolytic cleavage to generate free radicals. These radicals then react with monomers to form polymer chains, effectively curing the resin .
類似化合物との比較
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A closely related compound with similar photoinitiating properties.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
Triazoles: Known for their pharmacological potentials and used in various medicinal applications.
Uniqueness
Oxo(diphenyl)(2,4,6-trimethylphenyl)-lambda~5~-phosphane is unique due to its high efficiency as a photoinitiator and its ability to provide excellent color stability in cured resins . Its specific structure allows for effective absorption of UV light and generation of reactive species, making it superior to other photoinitiators in certain applications .
特性
CAS番号 |
91239-43-9 |
|---|---|
分子式 |
C21H21OP |
分子量 |
320.4 g/mol |
IUPAC名 |
2-diphenylphosphoryl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H21OP/c1-16-14-17(2)21(18(3)15-16)23(22,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChIキー |
XZJXZRPNLUAZEC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
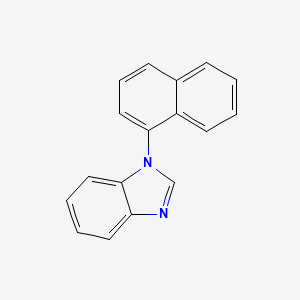
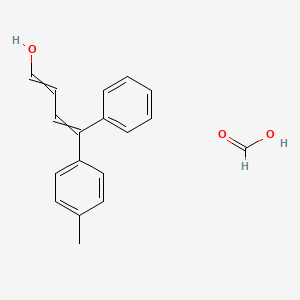
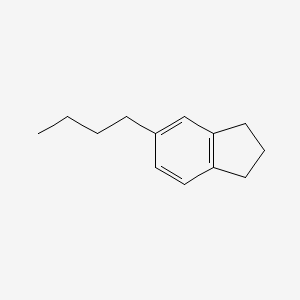
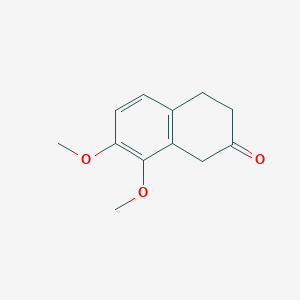
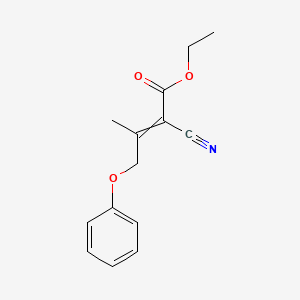
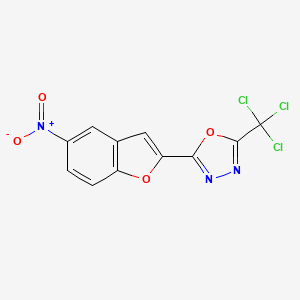

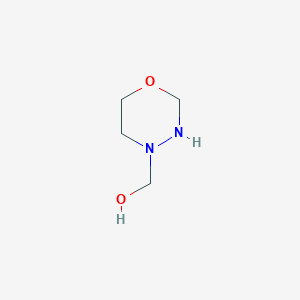
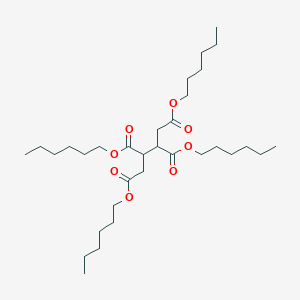
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
